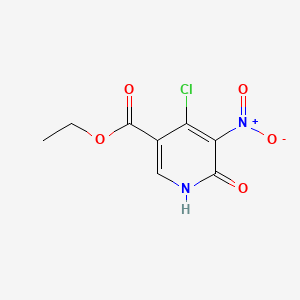![molecular formula C11H17NO3 B1444457 1-オキサ-2-アザスピロ[4.5]デカン-2-エン-3-カルボン酸エチル CAS No. 1015770-74-7](/img/structure/B1444457.png)
1-オキサ-2-アザスピロ[4.5]デカン-2-エン-3-カルボン酸エチル
概要
説明
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique ring system that includes a spiro atom connecting two cyclic structures. The presence of the oxo and azo groups in its structure makes it a versatile molecule in various chemical reactions and applications.
科学的研究の応用
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
生化学分析
Biochemical Properties
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . This interaction suggests that Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate could be a potential therapeutic agent for managing diabetes and other metabolic disorders.
Cellular Effects
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PTP1B, it enhances insulin signaling, leading to improved glucose uptake and metabolism in cells . Additionally, it may modulate the expression of genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate involves its binding interactions with biomolecules. It binds to the active site of PTP1B, inhibiting its enzymatic activity . This inhibition leads to the activation of downstream signaling pathways, such as the insulin signaling pathway, resulting in enhanced glucose uptake and metabolism. Furthermore, Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate remains stable under standard laboratory conditions, maintaining its inhibitory activity against PTP1B over extended periods
Dosage Effects in Animal Models
The effects of Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate vary with different dosages in animal models. At lower doses, it effectively inhibits PTP1B, leading to improved glucose metabolism without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and insulin signaling . By inhibiting PTP1B, it enhances the insulin signaling pathway, leading to increased glucose uptake and utilization. Additionally, it may affect other metabolic pathways, such as lipid metabolism, by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate within cells and tissues are crucial for its biological activity. It is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function.
Subcellular Localization
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing its subcellular localization and modulating its activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino alcohols, followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反応の分析
Types of Reactions: Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
作用機序
The mechanism by which Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways vary depending on the biological context and the type of reaction being studied.
類似化合物との比較
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is unique due to its spiro structure and the presence of both oxo and azo groups. Similar compounds include other spiro compounds and derivatives with similar functional groups, such as 1-oxa-2-azaspiro[4.5]dec-2-ene derivatives. These compounds share some chemical properties but differ in their specific structures and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMLCGAAQJEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227550 | |
| Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015770-74-7 | |
| Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015770-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)











